Phosphate de tris(2-éthylhexyle)-d51

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tris(2-ethylhexyl) Phosphate-d51 is a deuterium-labeled version of Tris(2-ethylhexyl) Phosphate, a compound widely used as a flame retardant and plasticizer. The deuterium labeling is often used in scientific research to trace the compound’s behavior in various chemical processes. This compound is known for its stability and effectiveness in enhancing the flame resistance of materials.

Applications De Recherche Scientifique

Tris(2-ethylhexyl) Phosphate-d51 has a wide range of applications in scientific research:

Chemistry: Used as a tracer in studying chemical reactions and mechanisms.

Biology: Employed in metabolic studies to understand the behavior of phosphates in biological systems.

Medicine: Investigated for its potential use in drug delivery systems due to its stability and compatibility with biological tissues.

Industry: Utilized in the development of flame-retardant materials and plasticizers for various industrial applications.

Mécanisme D'action

Target of Action

Tris(2-ethylhexyl) Phosphate-d51, also known as TEHP-d51, primarily targets the glucocorticoid receptor (GR) . The glucocorticoid receptor is a type of nuclear receptor that binds to glucocorticoids, which are steroid hormones that regulate various aspects of metabolism, immune response, and certain behaviors.

Mode of Action

TEHP-d51 exhibits antagonistic activity against the glucocorticoid receptor . An antagonist is a substance that interferes with or inhibits the physiological action of another. In this case, TEHP-d51 prevents the normal function of the glucocorticoid receptor, potentially altering the effects of glucocorticoids in the body.

Pharmacokinetics

It’s known that tehp-d51 is aviscous, clear to pale yellow liquid at ambient temperatures . It’s also known to be hygroscopic , meaning it absorbs moisture from the air , which could potentially affect its bioavailability.

Result of Action

It’s known that tehp-d51 can inducecytotoxicity in TM3 Leydig cells by modulating autophagy and endoplasmic reticulum stress .

Action Environment

Environmental factors can influence the action, efficacy, and stability of TEHP-d51. For instance, it’s known to be stable under normal conditions of use . When heated above its flash point of 170 °c, tehp-d51 can release vapors capable of forming explosive mixtures with air . Additionally, TEHP-d51 is biodegradable and degrades rapidly in water but may adsorb to suspended solids and sediments .

Analyse Biochimique

Biochemical Properties

Tris(2-ethylhexyl) Phosphate-d51 interacts with various biomolecules in biochemical reactions . It is oxidatively metabolized by fish to a dealkylated metabolite (di 2-ethylhexyl phosphate; DEHP) and hydroxylated Tris(2-ethylhexyl) Phosphate-d51 (OH-TEHP) . OH-TEHP further undergoes extensive phase II metabolism to yield glucuronic acid conjugates .

Cellular Effects

Tris(2-ethylhexyl) Phosphate-d51 has significant effects on various types of cells and cellular processes . It influences cell function by interacting with different cellular components

Molecular Mechanism

The molecular mechanism of Tris(2-ethylhexyl) Phosphate-d51 involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action at the molecular level is still under research.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Tris(2-ethylhexyl) Phosphate-d51 change over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Dosage Effects in Animal Models

The effects of Tris(2-ethylhexyl) Phosphate-d51 vary with different dosages in animal models

Metabolic Pathways

Tris(2-ethylhexyl) Phosphate-d51 is involved in several metabolic pathways . It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

Tris(2-ethylhexyl) Phosphate-d51 is transported and distributed within cells and tissues

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Tris(2-ethylhexyl) Phosphate-d51 typically involves the esterification of phosphoric acid with 2-ethylhexanol-d51. The reaction is carried out under controlled conditions to ensure the incorporation of deuterium atoms. The process involves:

- Reacting phosphoric acid with 2-ethylhexanol-d51 in the presence of a catalyst.

- Maintaining the reaction temperature between 100-150°C.

- Using a solvent such as toluene to facilitate the reaction.

Industrial Production Methods: Industrial production of Tris(2-ethylhexyl) Phosphate-d51 follows similar principles but on a larger scale. The process involves:

- Continuous feeding of reactants into a reactor.

- Using high-efficiency catalysts to speed up the reaction.

- Employing distillation techniques to purify the final product.

Analyse Des Réactions Chimiques

Types of Reactions: Tris(2-ethylhexyl) Phosphate-d51 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphoric acid derivatives.

Reduction: It can be reduced under specific conditions to yield different phosphorous-containing compounds.

Substitution: The ester groups can be substituted with other functional groups in the presence of suitable reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and strong bases are employed.

Major Products:

Oxidation: Phosphoric acid derivatives.

Reduction: Various phosphorous-containing compounds.

Substitution: New esters with different functional groups.

Comparaison Avec Des Composés Similaires

- Tris(2-ethylhexyl) Phosphate

- Tris(2-butoxyethyl) Phosphate

- Tris(2-chloroethyl) Phosphate

Comparison:

Tris(2-ethylhexyl) Phosphate-d51 vs. Tris(2-ethylhexyl) Phosphate: The deuterium labeling in Tris(2-ethylhexyl) Phosphate-d51 provides additional stability and allows for tracing in research applications.

Tris(2-ethylhexyl) Phosphate-d51 vs. Tris(2-butoxyethyl) Phosphate: Tris(2-ethylhexyl) Phosphate-d51 has a higher molecular weight and different ester groups, affecting its physical and chemical properties.

Tris(2-ethylhexyl) Phosphate-d51 vs. Tris(2-chloroethyl) Phosphate: The presence of chlorine in Tris(2-chloroethyl) Phosphate provides different flame-retardant properties compared to the deuterium-labeled compound.

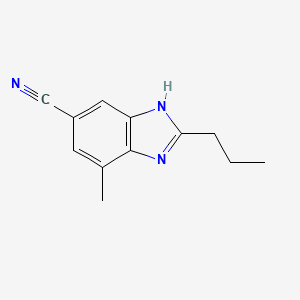

Propriétés

Numéro CAS |

1259188-37-8 |

|---|---|

Formule moléculaire |

C24H51O4P |

Poids moléculaire |

485.953 |

Nom IUPAC |

tris[1,1,2,3,3,4,4,5,5,6,6,6-dodecadeuterio-2-(1,1,2,2,2-pentadeuterioethyl)hexyl] phosphate |

InChI |

InChI=1S/C24H51O4P/c1-7-13-16-22(10-4)19-26-29(25,27-20-23(11-5)17-14-8-2)28-21-24(12-6)18-15-9-3/h22-24H,7-21H2,1-6H3/i1D3,2D3,3D3,4D3,5D3,6D3,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D,23D,24D |

Clé InChI |

GTVWRXDRKAHEAD-VTBNEXSTSA-N |

SMILES |

CCCCC(CC)COP(=O)(OCC(CC)CCCC)OCC(CC)CCCC |

Synonymes |

Disflamoll TOF-d51; Durad TOP-d51; Flexol TOF-d51; NSC 407921-d51; Reomol TOF-d51; TEHP-d51; TOF-d51; TOP-d51; Tri(2-ethylhexyl) Phosphate-d51; Trioctyl Phosphate-d51; Tris(2-ethylhexyl) Phosphate-d51 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

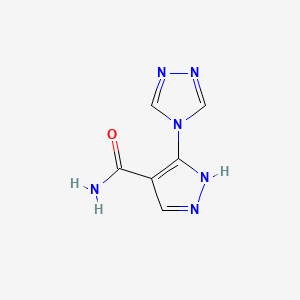

![pyrido[3,4-e][1,2,4]triazin-5(6H)-one](/img/structure/B585579.png)